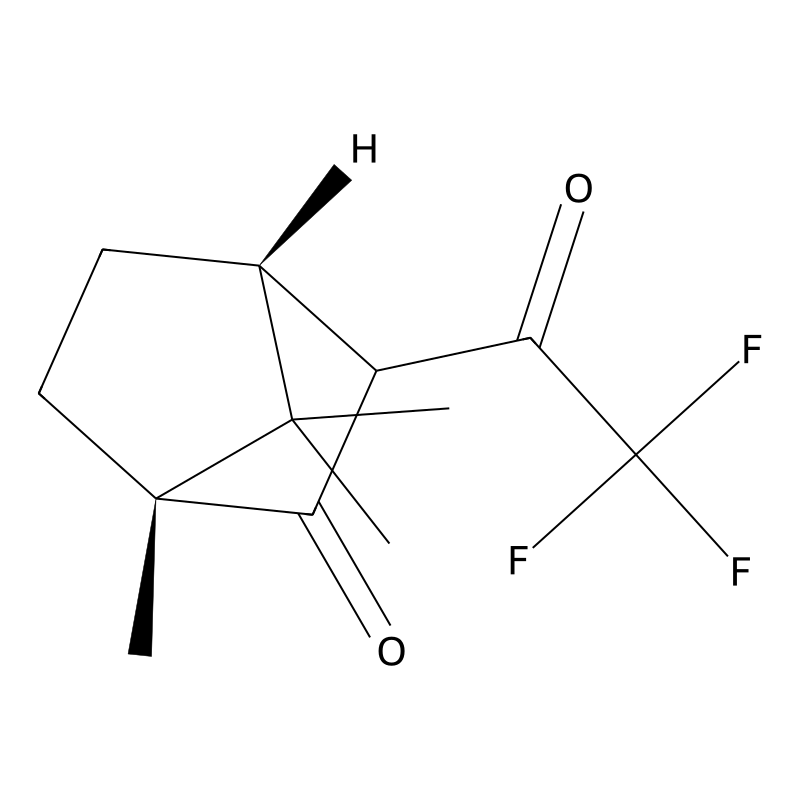

(+)-3-(Trifluoroacetyl)camphor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+)-3-(Trifluoroacetyl)camphor finds application in scientific research as a chiral precursor for the generation of in situ chiral dioxiranes. These dioxiranes are powerful oxidizing agents used in asymmetric epoxidation reactions. ()

- Chiral Precursor: (+)-3-(Trifluoroacetyl)camphor possesses a chiral center, meaning its mirror image is not superimposable. This chirality is transferred to the subsequently formed dioxirane, leading to the asymmetric (enantioselective) epoxidation of olefins (double bond containing organic molecules). ()

- In Situ Generation of Chiral Dioxiranes: (+)-3-(Trifluoroacetyl)camphor reacts with suitable chiral ketone precursors under specific conditions to generate the desired chiral dioxirane in the reaction mixture itself. This eliminates the need for isolating and handling the often unstable dioxiranes beforehand. ()

- Asymmetric Epoxidation: The in situ generated chiral dioxirane then reacts with unfunctionalized olefins, selectively introducing an epoxide group (oxygen-containing ring) onto one face of the double bond. The chirality of the dioxirane dictates the stereochemistry of the newly formed epoxide, resulting in an enantioenriched product. ()

(+)-3-(Trifluoroacetyl)camphor is a chiral compound derived from camphor, characterized by the presence of a trifluoroacetyl group at the 3-position. Its molecular formula is C₁₂H₁₅F₃O₂, and it is recognized for its unique stereochemistry and reactivity. The trifluoroacetyl moiety enhances the compound's electrophilic properties, making it a valuable intermediate in organic synthesis and asymmetric catalysis.

- Asymmetric Synthesis: It can react with chiral ketone precursors to generate chiral dioxiranes in situ, which are effective catalysts for asymmetric oxidation reactions .

- Oxidation: The compound can undergo oxidation to yield various products, depending on the reaction conditions.

- Nucleophilic Substitution: The trifluoroacetyl group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

The synthesis of (+)-3-(Trifluoroacetyl)camphor typically involves:

- Starting Material: Camphor is used as the base compound.

- Trifluoroacetylation: The introduction of the trifluoroacetyl group can be achieved through acylation reactions using trifluoroacetic anhydride or trifluoroacetic acid in the presence of a suitable catalyst.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

(+)-3-(Trifluoroacetyl)camphor finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.

- Asymmetric Catalysis: Its ability to form chiral dioxiranes makes it useful in catalyzing asymmetric reactions.

- Medicinal Chemistry: Potential applications in drug design and development due to its biological activity.

Studies on the interactions of (+)-3-(Trifluoroacetyl)camphor with other compounds are essential for understanding its reactivity and potential applications. Interaction studies often focus on:

- Chiral Recognition: Investigating how this compound interacts with other chiral molecules can provide insights into its utility in asymmetric synthesis.

- Biological Targets: Understanding its binding affinity and mechanism of action with specific biological targets may enhance its application in medicinal chemistry.

Several compounds share structural similarities with (+)-3-(Trifluoroacetyl)camphor. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (-)-3-(Trifluoroacetyl)camphor | Enantiomer of (+)-3-(Trifluoroacetyl)camphor | Different stereochemistry affects reactivity |

| Camphor | Base structure without trifluoroacetyl group | Lacks the electrophilic properties |

| 2-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline | Contains trifluoroacetyl but different ring structure | Unique nitrogen-containing heterocycle |

These compounds highlight the uniqueness of (+)-3-(Trifluoroacetyl)camphor, particularly its chiral nature and specific reactivity profile due to the trifluoroacetyl group.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant